molecular formula C6H8O4 B186349 Methyl 2-oxotetrahydrofuran-3-carboxylate CAS No. 19406-00-9

Methyl 2-oxotetrahydrofuran-3-carboxylate

Cat. No. B186349
CAS RN: 19406-00-9
M. Wt: 144.12 g/mol
InChI Key: KBFOCDFPJBIMBD-UHFFFAOYSA-N
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Description

“Methyl 2-oxotetrahydrofuran-3-carboxylate” is a chemical compound with the molecular formula C6H8O4 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of “Methyl 2-oxotetrahydrofuran-3-carboxylate” involves alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide . This results in the corresponding 3-alkyl derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxotetrahydrofuran-3-carboxylate” consists of 6 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

“Methyl 2-oxotetrahydrofuran-3-carboxylate” undergoes various chemical reactions. For instance, it can be converted into 3,5-substituted 5-methyl-N-(4-nitrophenyl)-2-oxotetrahydrofuran-3-carboxamides and 5-methyltetrahydrofuran-2-ones .


Physical And Chemical Properties Analysis

“Methyl 2-oxotetrahydrofuran-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 144.13 .

Scientific Research Applications

Synthesis of Spirolactones

Methyl 2-oxotetrahydrofuran-3-carboxylate is used in the synthesis of spirolactones. A study demonstrated the use of this compound with potassium cyanide in acetic acid, resulting in products such as spirolactones and methyl 3-cyanomethyl-2-methoxyfuran-5-carboxylate in diastereomeric excess (Pirc et al., 2002).

Creation of Heterocyclic Compounds

This compound is also instrumental in creating new heterocyclic compounds. For example, a reaction involving 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one yielded various heterocyclic compounds, demonstrating the versatility of this chemical in synthetic chemistry (Fujimori et al., 1986).

Spirocyclic Compound Synthesis

The compound has been used to develop a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Production of Functionalized Furan Derivatives

A study reported the production of various methyl tetrahydrofuran-3-carboxylates by deprotonation and addition of carbonyl compounds. This process highlights its role in generating functionalized derivatives (Brückner & Reissig, 1985).

Biological Activity Enhancement

In biological research, a compound synthesized using methyl 2-oxotetrahydrofuran-3-carboxylate increased the growth of E. coli organisms by about 44%, indicating potential significance in stem cell research (Denton et al., 2021).

Synthesis of Heterocyclic Lactones

The compound is also used in the synthesis of new heterocyclic lactones and related compounds, contributing to the expansion of available heterocyclic structures in chemical research (Kochikyan et al., 2008).

Safety And Hazards

“Methyl 2-oxotetrahydrofuran-3-carboxylate” is classified as a hazardous substance. It is highly flammable and can cause skin irritation and serious eye damage . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting equipment .

properties

IUPAC Name

methyl 2-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-5(7)4-2-3-10-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFOCDFPJBIMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311145
Record name Methyl 2-oxotetrahydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxotetrahydrofuran-3-carboxylate

CAS RN

19406-00-9
Record name 19406-00-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-oxotetrahydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods II

Procedure details

To a tetrahydrofuran solution (150 ml) of lithium hexamethyldisilazide prepared at −78° C. under an argon atmosphere from hexamethyl disilazane (55.4 ml, 262 mmol) and normal butyl lithium (2.62 M hexane solution, 100 ml, 262 mmol), a tetrahydrofuran solution (60 ml) of gamma butyrolactone (9.84 ml, 128 mmol) was added dropwise at −78° C. 10 minutes later, dimethyl carbonate (11.3 ml, 134 mmol) was added, followed by further stirring at room temperature for 10 hours. The reaction mixture was poured onto a mixture of concentrated hydrochloric acid (44 ml) and ice (500 g), followed by extraction twice with ethyl acetate. The extract was washed with brine, and subsequently dried over sodium sulfate. After filtering off the drying agent, the filtrate was concentrated under reduced pressure, to obtain the desired compound (pale brown oil, 15.1 g, 82%).
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11.3 mL
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44 mL
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ice
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500 g
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9.84 mL
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60 mL
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55.4 mL
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100 mL
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150 mL
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Yield
82%

Synthesis routes and methods III

Procedure details

Cyclopropane-1,1-dicarboxylic acid (10 g) in acetonitrile(200 ml) was treated with triethylamine (43 ml) and iodomethane (19 ml) at room temperature. The solution was stirred for 2 h then heated at 75° C. for 16 h. The solvent was removed under reduced pressure, the residue dissolved in water, extracted with ethyl acetate, dried(MgSO4) and evaporated to a brown oil (6.70 g).
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10 g
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43 mL
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19 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 2-oxotetrahydrofuran-3-carboxylate as a chemical building block?

A1: The research paper "New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates" [] highlights the importance of ethyl 2-oxotetrahydrofuran-3-carboxylates, closely related to Methyl 2-oxotetrahydrofuran-3-carboxylate, as versatile starting materials for various chemical syntheses. While the paper doesn't directly focus on Methyl 2-oxotetrahydrofuran-3-carboxylate, it implies that similar derivatives with different ester groups (methyl instead of ethyl in this case) can also be valuable building blocks for synthesizing more complex molecules. This is because the presence of the carboxylate group and the cyclic ketone within the structure provides opportunities for various chemical modifications and reactions.

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